molecular formula C15H14N2O5S B14352903 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid CAS No. 92752-18-6

2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid

Cat. No.: B14352903
CAS No.: 92752-18-6
M. Wt: 334.3 g/mol
InChI Key: GZAUIVOQAKURAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is an organic compound that features both a benzenesulfonyl group and a glycylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid typically involves multiple steps:

    Formation of Benzenesulfonyl Glycine: This can be achieved by reacting benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide.

    Coupling with 2-Aminobenzoic Acid: The benzenesulfonyl glycine is then coupled with 2-aminobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glycylamino group may facilitate binding to biological molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Glycine: Lacks the benzoic acid moiety but shares the benzenesulfonyl and glycyl groups.

    2-Aminobenzoic Acid: Contains the benzoic acid core but lacks the benzenesulfonyl and glycyl groups.

    Sulfanilic Acid: Contains a sulfonamide group attached to an aromatic ring, similar to the benzenesulfonyl group.

Uniqueness

2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is unique due to the combination of the benzenesulfonyl, glycyl, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

CAS No.

92752-18-6

Molecular Formula

C15H14N2O5S

Molecular Weight

334.3 g/mol

IUPAC Name

2-[[2-(benzenesulfonamido)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H14N2O5S/c18-14(17-13-9-5-4-8-12(13)15(19)20)10-16-23(21,22)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)(H,19,20)

InChI Key

GZAUIVOQAKURAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.